3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid
Description
Chemical Structure and Properties The compound 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine (CAS: 2639634-65-2) is a branched polyamine featuring a piperazine core with two 3-aminopropyl substituents at the 1,4-positions (C₁₀H₂₄N₄; molecular weight 200.33 g/mol) . Its structure confers high flexibility and multiple protonation sites, making it a versatile building block in drug synthesis and polymer chemistry. Hexanedioic acid (adipic acid, C₆H₁₀O₄) is a six-carbon dicarboxylic acid often paired with amines to form salts or coordination complexes.
Properties
CAS No. |
5423-61-0 |
|---|---|
Molecular Formula |
C16H34N4O4 |
Molecular Weight |
346.47 g/mol |
IUPAC Name |
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid |
InChI |
InChI=1S/C10H24N4.C6H10O4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12;7-5(8)3-1-2-4-6(9)10/h1-12H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
ZWPKWMGPJWNIKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN)CCCN.C(CCC(=O)O)CC(=O)O |
Related CAS |
28632-63-5 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of Piperazine
Piperazine reacts with 3-chloropropylamine hydrochloride under alkaline conditions. Anhydrous potassium carbonate facilitates deprotonation, while acetone acts as the solvent:
$$
\text{Piperazine} + 2 \, \text{ClCH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \, \text{Acetone}} \text{1,4-Bis(3-aminopropyl)piperazine} + 2 \, \text{HCl}
$$
Reaction conditions:
Reductive Amination
An alternative method involves reductive amination of piperazine with acrylonitrile followed by hydrogenation:
$$
\text{Piperazine} + 2 \, \text{CH}2=\text{CHCN} \xrightarrow{\text{H}2, \, \text{Raney Ni}} \text{1,4-Bis(3-aminopropyl)piperazine}
$$
This method avoids halogenated intermediates but requires high-pressure hydrogenation equipment.
Formation of the Adipate Salt
The diamine is neutralized with adipic acid in aqueous or alcoholic media.
Aqueous Neutralization
A stoichiometric mixture of 1,4-bis(3-aminopropyl)piperazine and adipic acid (1:1 molar ratio) is stirred in water at 25–30°C:
$$
\text{C}{10}\text{H}{24}\text{N}4 + \text{C}6\text{H}{10}\text{O}4 \rightarrow \text{C}{16}\text{H}{34}\text{N}4\text{O}4
$$
Key Parameters :
Solvent-Based Crystallization
Ethanol or isopropanol enhances purity by precipitating the salt. Patents report using 1,000 parts water with 80 parts diamine adipate and 400 parts ε-caprolactam for co-polymerization.
Purification and Characterization
Crystallization
The crude product is recrystallized from ethanol/water (1:1 v/v) to remove unreacted amines or acids. Multiple cycles yield >99% purity.
Spectroscopic Analysis
Thermal Properties
Industrial Applications
Photosensitive Resins
The compound serves as a crosslinker in water-developable flexographic printing plates. Its amine groups enhance adhesion to polyamide substrates, while adipate improves thermal stability.
Polymer Synthesis
In polyamide resins, it acts as a chain extender:
$$
\text{Polyamide} + \text{C}{16}\text{H}{34}\text{N}4\text{O}4 \xrightarrow{\text{Heat}} \text{Crosslinked Polymer}
$$
Applications include heat-sensitive mask layers and barrier coatings.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce different amine derivatives .
Scientific Research Applications
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Polyamines
Compound A : 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine
- Structure: Substituted with a 3-chlorophenyl group instead of an aminopropyl chain.
- Pharmacological Impact : Aryl groups enhance lipophilicity, improving blood-brain barrier penetration. Demonstrated anticonvulsant activity (ED₅₀ = 45 mg/kg in mice) .
- Synthesis : Prepared via reductive alkylation of substituted anilines .
Compound B : 3-(Piperazin-1-yl)propan-1-amine
- Structure: Lacks the second aminopropyl group, reducing molecular weight (C₇H₁₇N₃; 143.23 g/mol).
- Functional Differences : Lower basicity and reduced chelation capacity compared to the target compound. Used in simpler ligand systems .
Compound C : 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-1-amine
Dicarboxylic Acid Comparisons
Hexanedioic Acid (Adipic Acid)
- Applications : Key in nylon-6,6 production; pKa₁ = 4.41, pKa₂ = 5.41 .
- Salts : Forms stable salts with amines, improving drug solubility.
Glutaric Acid (C₅) and Pimelic Acid (C₇)
- Chain Length Effects : Shorter chains (glutaric) increase solubility but reduce thermal stability. Longer chains (pimelic) enhance polymer flexibility.
Pharmacological and Industrial Relevance
Biological Activity
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid, also known as 1,4-bis(3-aminopropyl)piperazine (BAPP), is a compound that has garnered attention for its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.
- Molecular Formula : C10H24N4
- Molecular Weight : 200.33 g/mol
- InChI Key : XUSNPFGLKGCWGN-UHFFFAOYSA-N
- CAS Number : 7209-38-3
- Solubility : Fully miscible in water
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of research include:
Antimalarial Activity
Research indicates that derivatives of BAPP have been evaluated for their antimalarial properties. A study focused on libraries synthesized around the BAPP skeleton identified compounds that inhibit the cytosolic aminopeptidase Pfa-M1, a potential target for new antimalarial drugs. High-throughput evaluations showed promising results in inhibiting malaria parasites through mechanisms similar to chloroquine, including accumulation in the acidic food vacuole and inhibition of beta-hematin formation .
Cytotoxicity and Antitumor Activity
BAPP has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity, with IC50 values ranging from 34 to >100 µM across different tumor models. These findings suggest that BAPP derivatives may have potential as anticancer agents .
The mechanisms underlying the biological activities of BAPP are multifaceted:
- Inhibition of Enzymes : The inhibition of specific enzymes such as Pfa-M1 suggests a targeted mechanism that disrupts vital processes in pathogens.
- Cellular Uptake and Localization : Studies using fluorescence assays indicated that some derivatives are localized outside the food vacuole in malaria parasites, hinting at alternative targets within the cell .
Case Studies and Research Findings
Applications
The diverse biological activities of BAPP suggest several potential applications:
- Antimalarial Drug Development : Targeting malaria through enzyme inhibition.
- Cancer Therapeutics : Development of cytotoxic agents against specific tumor types.
- Antimicrobial Agents : Exploration of antimicrobial properties for broader therapeutic use.
Q & A
Basic: What are the standard synthetic routes for preparing 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine and its adduct with hexanedioic acid?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, in Scheme 1 of -(4-phenylpiperazin-1-yl)propan-1-amine is synthesized via refluxing 1-phenylpiperazine with a bromopropane derivative using K₂CO₃ as a base and TEBA (triethylbenzylammonium chloride) as a phase-transfer catalyst in acetone. Purification often employs column chromatography (e.g., ethyl acetate/hexane gradients, as in ) or acid-base extraction. For hexanedioic acid adducts, coupling reactions (e.g., carbodiimide-mediated) under anhydrous conditions are common, followed by recrystallization .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., piperazine protons at δ 2.4–3.1 ppm, aromatic protons in ).
- IR Spectroscopy : Identify amine N-H stretches (~3298 cm⁻¹, ) and carboxylate C=O stretches (~1700 cm⁻¹ for hexanedioic acid).
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ in ). Advanced studies may use X-ray crystallography to resolve stereochemistry (e.g., Dimroth rearrangement validation in ) .
Advanced: How can factorial design optimize reaction conditions for higher yields?
Methodological Answer:
A full factorial design () can test variables like temperature, solvent polarity, and catalyst loading. For example:
- Variables : Reflux time (5–7 h), base (K₂CO₃ vs. Cs₂CO₃), and solvent (acetone vs. DMSO).
- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions. highlights process control frameworks for scaling reactions .
Advanced: How to resolve discrepancies in NMR data (e.g., unexpected peaks or splitting patterns)?
Methodological Answer:
- Impurity Analysis : Compare with synthetic intermediates (e.g., unreacted starting materials in ).
- Dynamic Effects : Investigate rotational barriers in piperazine rings using variable-temperature NMR.
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace coupling efficiency (e.g., ’s Dimroth rearrangement study) .
Basic: What biological targets or receptor affinities are associated with this compound?
Methodological Answer:
Piperazine derivatives often target:
- Sigma-1 Receptors : Modulate calcium channels ().
- Dopamine Transporters : Analogues in show potent dopamine uptake inhibition.
- Anticancer Activity : Imidazolone derivatives in exhibit cytotoxicity via kinase inhibition. Validate via radioligand binding assays or cell viability screens (e.g., MTT) .
Advanced: How to design structure-activity relationship (SAR) studies for piperazine backbone modifications?
Methodological Answer:
- Core Modifications : Introduce substituents (e.g., methyl, fluoro) at the piperazine nitrogen or propyl chain ( ).
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to predict binding modes to sigma-1 receptors.
- In Vivo Testing : Assess bioavailability and CNS penetration in rodent models for neuropharmacological applications .
Advanced: How can computational tools (e.g., COMSOL, AI) enhance reaction design?
Methodological Answer:
- Quantum Chemical Calculations : Predict transition states ( ’s ICReDD approach).
- Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., copper bromide in ).
- COMSOL Multiphysics : Simulate mass transfer in reactors ( ) for scale-up .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent amine oxidation.
- Moisture Sensitivity : Use desiccants for hygroscopic adducts (e.g., hexanedioic acid salts).
- Analytical Monitoring : Periodically check purity via HPLC (e.g., ’s 95% purity threshold) .
Advanced: How to validate purity and identity using orthogonal methods?
Methodological Answer:
- Orthogonal Techniques : Combine NMR, HRMS, and elemental analysis.
- Chromatography : Use reverse-phase HPLC with UV/Vis detection (λ = 254 nm).
- Thermogravimetric Analysis (TGA) : Confirm thermal stability and hydrate content .
Basic: What are the potential applications in drug discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
